Product packaging for Boc-2-Abz-OH(Cat. No.:CAS No. 68790-38-5)

Boc-2-Abz-OH

Cat. No.: B558750
CAS No.: 68790-38-5
M. Wt: 237,25 g/mole
InChI Key: BYGHHEDJDSLEKK-UHFFFAOYSA-N
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Description

Overview of Boc-2-Abz-OH as a Core Chemical Entity in Synthetic Methodologies

This compound is a derivative of 2-aminobenzoic acid, also known as anthranilic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This modification enhances its stability and modulates its reactivity, rendering it an ideal component for the synthesis of peptides and other intricate organic molecules chemimpex.com. The presence of both a carboxylic acid and a protected amine on an aromatic scaffold allows for selective chemical transformations, making it a versatile tool for chemists. Researchers frequently utilize this compound in the preparation of bioactive molecules, which contributes significantly to advancements in drug discovery and development chemimpex.com. Its favorable properties, including solubility and stability, make it a preferred choice for streamlining synthetic processes chemimpex.com.

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Synonyms Boc-2-aminobenzoic acid, 2-(Boc-amino)benzoic acid, N-Boc-anthranilic acid
CAS Number 68790-38-5 iris-biotech.de
Molecular Formula C12H15NO4 iris-biotech.de
Molecular Weight 237.25 g/mol iris-biotech.de
Melting Point 153-156 °C (decomposes)
Appearance White to off-white powder

Historical Context of Aminobenzoic Acid Derivatives in Organic and Medicinal Chemistry

Aminobenzoic acid derivatives have a rich history in the development of therapeutic agents. The parent compound of this compound, 2-aminobenzoic acid (anthranilic acid), was first prepared in 1869 nih.gov. Since then, derivatives of aminobenzoic acids have been explored for a wide range of pharmacological activities.

Notably, N-aryl derivatives of anthranilic acid, such as mefenamic acid, were early discoveries in the quest for non-narcotic analgesics and possess anti-inflammatory properties sciepub.com. The structural framework of aminobenzoic acid has proven to be a versatile scaffold for the development of drugs with diverse therapeutic applications, including diuretics, anticoagulants, and antiallergic agents ijpsjournal.com. The ability to modify the amino and carboxylic acid groups, as well as the aromatic ring, has allowed for the creation of large libraries of compounds for drug screening nih.gov. This has led to the identification of aminobenzoic acid derivatives with antimicrobial, antiviral, and anticancer activities ijpsjournal.com. The continuous exploration of this class of compounds underscores their enduring importance in medicinal chemistry semanticscholar.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B558750 Boc-2-Abz-OH CAS No. 68790-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGHHEDJDSLEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399169
Record name Boc-2-Abz-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68790-38-5
Record name Boc-2-Abz-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations Involving Boc 2 Abz Oh

Strategies for the Preparation of Boc-2-Abz-OH

The most prevalent method for the synthesis of this compound involves the N-tert-butoxycarbonylation of 2-aminobenzoic acid (anthranilic acid). This reaction is typically achieved by treating anthranilic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org The base neutralizes the carboxylic acid and the acidic byproduct of the reaction, facilitating the nucleophilic attack of the amino group on the Boc anhydride (B1165640). organic-chemistry.orgmasterorganicchemistry.com Various bases and solvent systems can be employed to optimize the reaction yield and purity. organic-chemistry.orgresearchgate.net

Table 1: Typical Reaction Components for the Synthesis of this compound

Reactant/Reagent Role Common Examples
2-Aminobenzoic Acid Starting material Anthranilic acid
Di-tert-butyl dicarbonate (Boc₂O) Protecting group source Also known as Boc anhydride
Base Acid scavenger/activator Sodium hydroxide, triethylamine, DMAP

Utilization of this compound in Complex Organic Synthesis

The bifunctional nature of this compound, possessing both a protected amine and a reactive carboxylic acid, allows it to serve as a versatile intermediate in the synthesis of more complex molecules. chemimpex.com

This compound is a key intermediate in the preparation of various pharmaceuticals, agrochemicals, and other bioactive molecules. chemimpex.com For instance, it has been utilized in the synthesis of chiral 2-alkylquinazolin-4(3H)-ones. In a one-pot, three-component protocol, N-Boc-amino acids (which can be conceptually related to the use of this compound as an N-protected anthranilic acid derivative) are coupled with anthranilic acids and amines to form these heterocyclic structures with high enantiomeric purity. nih.gov The Boc group serves to control the reactivity of the amine functionality while the carboxylic acid participates in the key bond-forming steps. nih.gov

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymer support. bachem.com this compound is particularly well-suited for incorporation into peptide chains using SPPS methodologies. sigmaaldrich.cn

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach in SPPS. seplite.com In this method, the Boc group serves as a temporary protecting group for the α-amino group of the incoming amino acid, while more stable, benzyl-based groups are used for side-chain protection. seplite.compeptide.com The synthesis cycle involves several key steps:

Deprotection : The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.compeptide2.com

Neutralization : The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a base, such as diisopropylethylamine (DIEA), to regenerate the free amine. chempep.com

Coupling : The next Boc-protected amino acid (such as this compound) is activated and coupled to the newly freed N-terminus of the peptide chain. peptide2.com

Final Cleavage : Once the desired peptide sequence is assembled, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide2.com

The PAM (phenylacetamidomethyl) resin is an example of a support used in Boc SPPS, designed to be stable to the repeated TFA treatments but labile to the final strong acid cleavage. chempep.com

An orthogonal protecting group strategy is one in which different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. organic-chemistry.orguchicago.edu This allows for selective deprotection and modification at specific sites within a complex molecule. organic-chemistry.org

The Boc group is a key component of such strategies. It is labile to acidic conditions, which contrasts with other common protecting groups like the fluorenylmethoxycarbonyl (Fmoc) group, which is removed by bases (e.g., piperidine), and the carboxybenzyl (Cbz or Z) group, which is removed by catalytic hydrogenation. masterorganicchemistry.comfiveable.me

This orthogonality is fundamental to modern peptide synthesis, which often employs the Fmoc/tBu (tert-butyl) strategy. iris-biotech.deiris-biotech.de In this context, while the main chain is extended using Fmoc-protected amino acids, a Boc group can be used as a "permanent" or side-chain protecting group, for example, on the side chains of lysine (B10760008) or histidine. iris-biotech.decem.com This Boc group remains intact during the base-mediated Fmoc deprotection steps and is only removed during the final acid-mediated cleavage from the resin. iris-biotech.de Thus, this compound can be incorporated into a peptide where its Boc group provides acid-labile protection, orthogonal to other protecting groups present in the sequence.

The formation of an amide (peptide) bond requires the activation of the carboxylic acid group of the incoming amino acid, such as this compound. uni-kiel.de A variety of coupling reagents have been developed to facilitate this reaction efficiently while minimizing side reactions, particularly racemization. uni-kiel.depeptide.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. peptide.com

Common classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used activators. peptide.com To suppress racemization, they are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com

Onium Salts : Phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents that lead to rapid amide bond formation with low levels of racemization. peptide.compeptide.comiris-biotech.de HATU, for example, reacts faster and with less epimerization than HBTU. peptide.com

Table 2: Selected Coupling Reagents for Peptide Synthesis

Reagent Class Abbreviation Full Name Characteristics
Carbodiimide DCC Dicyclohexylcarbodiimide Forms insoluble urea (B33335) byproduct, mainly for solution-phase. peptide.com
Carbodiimide DIC Diisopropylcarbodiimide Forms soluble urea byproduct, suitable for SPPS. peptide.com
Phosphonium Salt PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) High coupling efficiency. peptide.comiris-biotech.de
Phosphonium Salt PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Highly effective, especially for hindered couplings. peptide.comiris-biotech.de
Aminium/Uronium Salt HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Very efficient with low racemization, especially with HOBt. peptide.com

Table of Mentioned Compounds

Compound Name Abbreviation
2-Aminobenzoic acid
N-tert-butoxycarbonyl-2-aminobenzoic acid This compound
tert-butoxycarbonyl Boc
Benzyl Bzl
Di-tert-butyl dicarbonate Boc₂O
Dichloromethane DCM
Dicyclohexylcarbodiimide DCC
Diisopropylethylamine DIEA
Diisopropylcarbodiimide DIC
N,N-Dimethylformamide DMF
Fluorenylmethoxycarbonyl Fmoc
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU
Hydrogen fluoride HF
1-Hydroxybenzotriazole HOBt
Phenylacetamidomethyl PAM
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyAOP
Tetrahydrofuran THF
Trifluoroacetic acid TFA
Trifluoromethanesulfonic acid TFMSA

Advanced Coupling Reactions Employing this compound

Reagents and Conditions for Carboxylic Acid Coupling

The formation of an amide bond by coupling the carboxylic acid of this compound with an amine is a cornerstone of its application in peptide synthesis and medicinal chemistry. This transformation requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. A variety of reagents and conditions have been developed to achieve this efficiently, minimizing side reactions and preserving stereochemical integrity where applicable.

Commonly employed coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea, terminating the reaction. To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. These additives trap the O-acylisourea to form an active ester, which is more stable and less prone to racemization. A water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is often used in aqueous media, with its urea byproduct being easily removed by washing.

Phosphonium Salts : Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. They react with the carboxylic acid to form an active OBt ester. PyBOP is generally considered more effective, especially for sterically hindered couplings.

Uronium/Aminium Salts : This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). These reagents generate OBt or OAt active esters, respectively. HATU is particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt core, leading to faster reactions and less epimerization.

The choice of solvent is also critical, with dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (B52724) being common options. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the released acid and facilitate the reaction.

Table 1: Common Reagents for Carboxylic Acid Coupling of this compound
Reagent ClassExample ReagentTypical AdditiveCommon BaseKey Characteristics
CarbodiimidesDCC, DIC, EDCHOBt, HOAtDIPEA, NMMCost-effective; requires additives to suppress side reactions. EDC and its byproduct are water-soluble.
Phosphonium SaltsBOP, PyBOP-DIPEAHigh coupling efficiency, particularly for hindered amino acids.
Uronium/Aminium SaltsHBTU, HATU-DIPEA, NMMFast reaction rates and low racemization. HATU is highly effective for difficult couplings.
Activation Methods for this compound in Amide Bond Formation

The activation of the carboxylic acid group of this compound is the pivotal step preceding amide bond formation. The goal is to convert the hydroxyl group of the carboxylic acid into a good leaving group, thereby making the carbonyl carbon more electrophilic and susceptible to attack by an amine. The methods of activation are directly related to the coupling reagents used.

Formation of Active Esters: The most prevalent activation strategy involves the in-situ formation of an active ester. Coupling reagents based on phosphonium and uronium salts, in the presence of a base, convert this compound into various activated species.

Reagents like HBTU and PyBOP generate benzotriazolyl esters (OBt esters).

HATU and PyAOP produce more reactive 7-azabenzotriazolyl esters (OAt esters). The increased reactivity is attributed to the lower pKa of the corresponding hydroxylamines (HOAt vs. HOBt).

More recent reagents, such as COMU, are based on Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), generating Oxyma esters. These are considered highly reactive and offer a non-explosive alternative to triazole-based reagents.

The general order of reactivity for the active esters formed is: OAt > Oxyma > O-6-ClBt > OBt.

Mixed Anhydride Method: Another activation method is the formation of a mixed anhydride. This is typically achieved by reacting this compound with an acyl halide, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). The resulting mixed anhydride is highly reactive and readily undergoes aminolysis. This method is often used in solution-phase synthesis.

Acyl Halide Formation: Direct conversion of the carboxylic acid to an acyl halide (e.g., acyl chloride using thionyl chloride or oxalyl chloride) is a powerful activation method. However, the harsh conditions required can be incompatible with the acid-labile Boc protecting group and may lead to side reactions if not performed carefully.

Table 2: Activation Methods and Intermediates in Amide Bond Formation
Activation MethodReagent(s)Reactive IntermediateAdvantagesDisadvantages
Active Ester FormationHATU, HBTU, PyBOP, COMUOAt, OBt, or Oxyma EsterHigh efficiency, low racemization, mild conditions.Higher cost of reagents.
Mixed Anhydride FormationIsobutyl chloroformate, NMMMixed Carbonic AnhydrideCost-effective, highly reactive intermediate.Potential for side reactions (e.g., urethane (B1682113) formation).
Acyl Halide FormationSOCl₂, (COCl)₂Acyl ChlorideVery high reactivity.Harsh conditions may cleave Boc group; potential for side reactions.

Derivatives and Analogues of this compound in Synthetic Chemistry

Synthesis and Application of N-Methylated this compound Analogues

The N-methylated analogue of this compound, namely Boc-N-methyl-2-aminobenzoic acid (Boc-N-Me-2-Abz-OH), is a valuable building block in synthetic chemistry. chemimpex.comchempep.com The presence of the methyl group on the nitrogen atom imparts distinct properties, such as increased resistance to enzymatic degradation and conformational constraints, which are often desirable in the design of peptidomimetics and bioactive molecules.

Synthesis: The synthesis of Boc-N-Me-2-Abz-OH typically involves the N-methylation of the parent compound, this compound. A common method involves deprotonation of the N-H bond using a strong base, such as sodium hydride (NaH), followed by reaction with an electrophilic methyl source like methyl iodide (MeI). Care must be taken to avoid esterification of the carboxylic acid.

Applications: Boc-N-Me-2-Abz-OH serves as a crucial intermediate in the synthesis of complex organic molecules. chemimpex.com

Peptide Synthesis: It is used to introduce N-methylated anthranilic acid residues into peptide chains. N-methylated peptides often exhibit enhanced metabolic stability and altered receptor binding profiles. chemimpex.com

Drug Development: This compound is a key component in the synthesis of pharmaceutical candidates. chemimpex.com Its incorporation can improve properties such as bioavailability and stability. For example, it is used in the assembly of quinazolinone frameworks, which are present in numerous bioactive compounds, including several PI3K inhibitors. chemimpex.comnih.gov

Material Science: It finds application in the development of functionalized polymers and materials. chemimpex.com

The coupling of the sterically hindered secondary amine in Boc-N-Me-2-Abz-OH can be more challenging than that of its primary amine counterpart, often requiring more potent coupling reagents and longer reaction times.

Comparative Analysis with Positional Isomers (e.g., Boc-4-Abz-OH) in Synthetic Utility

The synthetic utility of Boc-protected aminobenzoic acids is significantly influenced by the relative positions of the amino and carboxyl groups on the benzene (B151609) ring. A comparative analysis between this compound (ortho-isomer) and Boc-4-Abz-OH (para-isomer) highlights these differences.

Boc-4-Abz-OH (4-(tert-butoxycarbonylamino)benzoic acid): This para-isomer is an important intermediate in its own right, often used to synthesize drugs and other active compounds. Its preparation typically involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O).

Comparative Synthetic Utility:

Conformation and Scaffolding: The ortho-arrangement in this compound creates a scaffold that is predisposed to forming cyclic structures and intramolecular hydrogen bonds. This pre-organization can be exploited in the synthesis of conformationally constrained peptides or heterocyclic systems like benzodiazepines and quinazolinones. In contrast, the para-arrangement in Boc-4-Abz-OH provides a linear, rigid spacer element, which is useful for constructing extended molecular architectures, linkers in bioconjugation, or as a building block in polymer chemistry. researchgate.netnih.gov

Reactivity: The proximity of the carboxylic acid and the protected amine in this compound can influence the reactivity of both groups. For instance, during activation of the carboxylic acid, there is a potential for intramolecular side reactions. The electronic effects of the two groups also differ; the ortho-amino group has a more direct electronic influence on the carboxyl group's reactivity compared to the para-isomer. In Boc-4-Abz-OH, the two functional groups are electronically conjugated but spatially distant, leading to more predictable reactivity that is less influenced by intramolecular interactions.

Applications: While both isomers serve as protected amino acid building blocks, their applications diverge based on their geometry. This compound is frequently used when a specific turn or fold is desired in a molecular structure. chemimpex.com Boc-4-Abz-OH is a building block for linear, rigid structures, such as those found in liquid crystals or as linkers in targeted drug delivery systems. nih.govnih.gov

Table 3: Comparative Analysis of this compound and Boc-4-Abz-OH
FeatureThis compound (ortho-isomer)Boc-4-Abz-OH (para-isomer)
Molecular Geometry Bent, pre-organized for cyclizationLinear, rigid spacer
Primary Synthetic Role Inducer of turns/folds, precursor to heterocycles (e.g., quinazolinones)Linear linker, building block for extended structures and polymers
Intramolecular Interactions Potential for intramolecular hydrogen bonding and side reactions due to proximity of groupsMinimal intramolecular interaction between functional groups
Example Applications Conformationally constrained peptides, benzodiazepine (B76468) synthesisLinkers in bioconjugation, liquid crystal synthesis, soluble epoxide hydrolase inhibitors nih.gov

Boc 2 Abz Oh As a Building Block in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Molecules Utilizing Boc-2-Abz-OH

The strategic use of this compound in synthetic pathways facilitates the creation of molecules with tailored properties and functionalities, crucial for identifying and optimizing drug candidates.

Contribution to Novel Compound Development

This compound serves as a key synthon for the development of novel chemical entities with potential biological activities. Researchers leverage its structure to introduce specific pharmacophoric elements or to construct complex molecular frameworks. For instance, it has been employed in multicomponent reactions, such as the Ugi reaction, to efficiently assemble diverse molecular scaffolds that can then be screened for therapeutic potential nih.gov. The incorporation of the 2-aminobenzoyl moiety, protected by the Boc group, allows for the generation of novel heterocyclic compounds and peptidomimetics, which are often explored for their unique biological profiles, including potential anticancer, antimicrobial, and anti-inflammatory activities acs.orgdntb.gov.ua. Its participation in these synthetic strategies aids in the rapid generation of compound libraries, accelerating the early stages of drug discovery by providing access to a broad chemical space cymitquimica.comchemimpex.com.

Enhancement of Solubility and Bioavailability in Drug Candidates

While direct studies detailing this compound's impact on solubility and bioavailability are limited in the provided search results, its structural features suggest potential benefits. As a building block, its incorporation into larger molecules can influence physicochemical properties. The presence of the Boc group and the carboxylic acid functionality can be strategically utilized to modulate lipophilicity and polarity. Furthermore, its use in peptidomimetics can lead to compounds with increased proteolytic stability compared to natural peptides, which often translates to improved bioavailability and longer in vivo half-lives sigmaaldrich.com. The ability to fine-tune these properties through judicious incorporation of such building blocks is a cornerstone of medicinal chemistry efforts aimed at developing orally bioavailable and effective drug candidates sigmaaldrich.com.

Scaffolds for Drug Discovery Derived from this compound

This compound is frequently utilized to construct diverse scaffolds that are central to drug discovery programs. These scaffolds provide a structural foundation upon which biological activity can be built and optimized.

Integration into Peptidomimetic Scaffolds

The anthranilic acid moiety, often found in this compound, is a valuable component for creating peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties, such as increased stability against enzymatic degradation and better oral bioavailability sigmaaldrich.com. This compound can be readily incorporated into peptide chains or used to build non-peptide structures that emulate peptide secondary structures like β-turns or α-helices cnjournals.comvdoc.pub. Its use in solid-phase peptide synthesis allows for the controlled introduction of the 2-aminobenzoyl residue, enabling the exploration of novel peptide analogs and peptidomimetics for various therapeutic targets sigmaaldrich.comresearchgate.netgoogle.comresearchgate.netsigmaaldrich.com.

Role in Structurally Diverse Molecular Libraries

This compound is a valuable component in the combinatorial synthesis of molecular libraries, which are collections of structurally related compounds used for high-throughput screening. Its participation in multicomponent reactions, such as the Ugi reaction, allows for the rapid generation of diverse chemical scaffolds, including benzodiazepines and other heterocyclic systems nih.govepdf.pubmdpi.com. These libraries are essential for identifying lead compounds in drug discovery by screening large numbers of molecules against specific biological targets. The modular nature of these reactions, where this compound can be one of several components, facilitates the creation of vast and structurally varied compound collections, thereby increasing the probability of discovering novel bioactive agents fu-berlin.denih.gov.

Applications in Pharmaceutical Development

The versatility of this compound makes it a significant tool across various stages of pharmaceutical development. Its primary application lies in its role as a building block for synthesizing potential drug candidates. It is used in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals, where its protected amino group and reactive carboxylic acid function are strategically employed chemimpex.comchemimpex.com. Its incorporation into peptidomimetics and heterocyclic scaffolds is particularly relevant for developing therapeutics targeting a wide range of diseases, from infectious diseases to metabolic disorders and cancer acs.orgsigmaaldrich.com. The compound's utility in creating diverse libraries further supports its application in early-stage drug discovery and lead optimization efforts.

Development of Therapeutic Agents

This compound plays a pivotal role in the discovery and development of new therapeutic agents by serving as a key component in the synthesis of bioactive molecules. Its structure facilitates the creation of novel drug candidates designed to target specific biological pathways chemimpex.com. Researchers leverage this compound to prepare compounds that can exhibit enhanced bioavailability and stability, crucial attributes for effective drug therapies chemimpex.com.

The compound has been instrumental in the synthesis of various classes of therapeutic agents. For instance, it is utilized in the creation of peptide-based therapeutics and peptide-mimetic antagonists, which are crucial for developing treatments for conditions such as vascular diseases, thrombosis, and restenosis chemimpex.comchemimpex.compnas.org. Furthermore, research into antimicrobial agents has incorporated derivatives of 2-aminobenzoic acid, including those with Boc protection, demonstrating broad-spectrum antimicrobial activity researchgate.net. This compound has also been employed in the synthesis of novel fluorescent antagonists, such as those targeting M2 muscarinic acetylcholine (B1216132) receptors, contributing to the development of diagnostic and therapeutic tools nih.gov. Its application extends to bioconjugation, where it aids in attaching biomolecules to surfaces or other molecules, thereby enhancing the efficacy of drug delivery systems and creating targeted therapies chemimpex.comchemimpex.com. The incorporation of this compound into combinatorial libraries has proven impactful in drug discovery processes, accelerating the identification of potent and selective drug candidates sigmaaldrich.com.

Boc 2 Abz Oh in Peptide and Protein Research

Role as a Protecting Group in Peptide Synthesis

The Boc group is a widely recognized and employed protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Boc-2-Abz-OH leverages this functionality, alongside the inherent characteristics of the 2-aminobenzoyl group, to facilitate precise chemical manipulations.

Selective Modification of Functional Groups

The tert-butyloxycarbonyl (Boc) group on this compound serves to temporarily mask the amine functionality of the 2-aminobenzoic acid. This protection is crucial for preventing unwanted side reactions during peptide coupling steps, allowing for the selective activation and coupling of the carboxylic acid group. The Boc group is stable under basic conditions and can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) iris-biotech.de. This selective deprotection strategy is fundamental to stepwise peptide chain elongation, ensuring that only the desired amino group is exposed for reaction at each stage springernature.com. The 2-aminobenzoyl moiety itself can also be a site for further functionalization, contributing to the versatility of this compound in creating complex peptide structures.

Design and Synthesis of Peptidic Probes and Substrates

The 2-aminobenzoyl (Abz) moiety is intrinsically fluorescent, with excitation typically around 320 nm and emission around 420 nm jpt.com. This property makes this compound and its derivatives highly valuable for the construction of fluorescent peptide probes and substrates used in various biological applications.

Fluorescent Probes for Biological Applications

Incorporating the 2-aminobenzoyl group into peptide sequences allows for the creation of sophisticated fluorescent probes that can report on biological processes. These probes often utilize a "donor-acceptor" or "FRET" (Förster Resonance Energy Transfer) system, where the Abz fluorophore is paired with a quencher molecule. Cleavage of the peptide linker by a target enzyme separates the donor and acceptor, resulting in a measurable increase in fluorescence bmglabtech.comnih.govnih.govbachem.comresearchgate.net.

Fluorescent peptide substrates incorporating the 2-aminobenzoyl group are widely used for characterizing enzyme activity, particularly proteases. For instance, probes designed with Abz as the fluorophore and 3-nitro-tyrosine as a quencher have been employed to develop inhibitors for metal ion-dependent proteases nih.gov. Another example involves quenched fluorescent probes where the 2-aminobenzoyl (Abz) group acts as the fluorophore, and a quencher like 2,4-dinitrophenyl (Dnp) is attached to the peptide sequence. Enzymatic cleavage of the peptide bond between the Abz and the quencher leads to a significant increase in fluorescence, enabling real-time monitoring of enzyme kinetics bmglabtech.combachem.comresearchgate.net. Such probes are crucial for understanding enzyme mechanisms, screening for enzyme inhibitors, and diagnosing enzyme-related diseases bmglabtech.comnih.govbachem.com. For example, a library of tetrapeptides labeled with 2-aminobenzoyl at the amino terminus and p-nitroanilide at the carboxy terminus was synthesized to explore the substrate specificities of prolyl isomerases nih.gov.

The 2-aminobenzoyl moiety's fluorescent properties also lend themselves to the design of ligands for biological receptors, facilitating their study and visualization. Fluorescent probes incorporating peptide sequences can be designed to bind to specific receptors, allowing for their localization, quantification, and the study of their interactions within cellular environments nih.govd-nb.infounipi.it. While direct use of this compound in receptor ligand design is less common than its use as a fluorescent building block, the 2-aminobenzoyl group itself, when incorporated into peptide ligands, can provide a fluorescent tag for imaging receptor distribution and activity d-nb.infounipi.it. Such probes are instrumental in drug discovery, enabling the screening of potential therapeutic agents and the understanding of receptor-mediated signaling pathways.

Emerging Applications and Future Research Directions of Boc 2 Abz Oh

Role in Advanced Materials Science

The incorporation of Boc-2-Abz-OH into polymer structures offers a route to developing advanced materials with specific properties. The Boc-protected amino group and the carboxylic acid moiety provide reactive sites that can be utilized in polymerization reactions or for post-polymerization functionalization.

Development of Polymers and Coatings

This compound can serve as a monomer or co-monomer in the synthesis of various polymers, including polyamides and polyesters, by leveraging its amine and carboxylic acid functionalities. The Boc group can be retained during polymerization or selectively removed post-synthesis to reveal a free amine, enabling further modification or cross-linking. Research into functionalized polymers and coatings highlights the potential of this compound to impart desirable characteristics, such as enhanced adhesion, specific surface properties, or improved thermal stability, to the resulting materials chemimpex.comchemimpex.com. The aromatic nature of the molecule can also contribute to UV stability and mechanical strength in polymeric matrices.

Table 5.1.1: Potential Properties of Polymers Incorporating this compound

PropertyTypical Range/DescriptionNotes
Thermal Stability Moderate to High decomposition temperature (e.g., >200°C)Dependent on polymer backbone and specific incorporation method.
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, DCM)Facilitates processing and synthesis.
Adhesion Potentially improved on various substratesDue to the presence of polar functional groups and aromatic rings.
Reactivity Carboxylic acid for esterification/amidation; Boc-amine for deprotection/alkylationEnables post-polymerization functionalization.
UV Resistance Enhanced due to aromatic ring structureContributes to material longevity in UV-exposed applications.

Contributions to Analytical Chemistry Techniques

In analytical chemistry, this compound finds utility primarily as a derivatizing agent or as a component in separation science, aiding in the analysis of complex mixtures.

Employment in Chromatography for Complex Mixture Analysis

The compound can be employed to derivatize analytes, such as amino acids or peptides, to enhance their detectability or improve their chromatographic separation characteristics in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The introduction of the Boc group can alter the polarity and volatility of analytes, leading to better peak resolution and increased sensitivity. This application is particularly valuable when dealing with complex biological or environmental samples where precise identification and quantification are critical chemimpex.com.

Potential in Catalysis Research

While not as extensively documented as its role in peptide synthesis, this compound and its derivatives hold potential in catalysis research. The molecule can be modified to act as a ligand for transition metal catalysts, influencing their activity and selectivity in various organic transformations. The carboxylic acid group or the deprotected amine can be used to anchor the molecule to metal centers or to create chiral environments for asymmetric catalysis. Further research could explore its use as an organocatalyst or as a precursor for developing novel catalytic systems.

Future Perspectives in Chemical Biology and Bioorganic Chemistry

This compound is a valuable building block in chemical biology and bioorganic chemistry, with significant potential for future applications. Its established role in peptide synthesis makes it ideal for creating peptidomimetics, modified peptides, and peptide-based therapeutics. Researchers are exploring its use in bioconjugation strategies to attach biomolecules to surfaces or drug delivery vehicles, enhancing targeting and efficacy. Furthermore, its structure can be adapted for the design of small molecules with specific biological activities, contributing to drug discovery efforts. The compound's versatility suggests future applications in areas such as fluorescent probes, diagnostic agents, and the development of novel bioactive scaffolds.

Compound List:

this compound (N-tert-butoxycarbonyl-2-aminobenzoic acid)

2-aminobenzoic acid (Anthranilic acid)

4-(tert-butoxycarbonyl)amino-benzoic acid (Boc-4-Abz-OH)

Boc-N-methyl-2-aminobenzoic acid

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying Boc-2-Abz-OH, and how do experimental conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves protecting the amino group of 2-aminobenzoic acid (Abz-OH) with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yield optimization requires monitoring reaction time, temperature (e.g., 0–25°C), and stoichiometry of Boc₂O. Purity is assessed via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and confirmed by NMR (e.g., δ 1.4 ppm for Boc methyl groups) .

Q. How can researchers validate the identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Compare ¹H/¹³C spectra to literature data (e.g., Boc-protected amines show characteristic peaks) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 280 for this compound).
  • HPLC : Monitor retention time and peak symmetry (>98% purity threshold) .
    Inconsistent results between techniques may indicate residual solvents or byproducts, necessitating re-purification .

Q. What role does this compound play in peptide synthesis, and how does its reactivity compare to other Boc-protected amino acids?

  • Methodological Answer : The Boc group shields the amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions. Unlike bulky residues (e.g., Boc-Phe-OH), this compound’s aromatic ring may influence coupling efficiency due to steric hindrance. Reactivity comparisons require kinetic studies using activated esters (e.g., HOBt/DIC) in DMF, with progress monitored by FT-IR (disappearance of carbonyl stretch at ~1,650 cm⁻¹) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported stability under acidic conditions?

  • Methodological Answer : Conflicting data on Boc deprotection (e.g., TFA vs. HCl stability) can be addressed by:

  • Controlled Variable Testing : Vary acid concentration (1–50% TFA in DCM), temperature, and time.
  • Analytical Triangulation : Use HPLC to quantify residual Boc-protected compound and LC-MS to identify decomposition products (e.g., free Abz-OH).
  • Replicate Studies : Compare results across labs using standardized protocols (e.g., IUPAC guidelines for SPPS) .
    Example data table:
Acid (% TFA)Time (h)Residual this compound (%)
10195
50130

Q. What strategies optimize this compound’s coupling efficiency in complex peptide sequences with steric constraints?

  • Methodological Answer : Steric hindrance from the aromatic Abz group can reduce coupling yields. Mitigation approaches include:

  • Solvent Screening : Test polar aprotic solvents (DMF, NMP) for improved solubility.
  • Coupling Reagents : Compare HATU vs. PyBOP efficacy via HPLC yield analysis.
  • Microwave-Assisted Synthesis : Evaluate accelerated reaction kinetics (e.g., 50°C, 10 min vs. 24h room temperature) .
    Advanced studies should report failure cases (e.g., <50% coupling yields) and propose mechanistic explanations (e.g., intramolecular H-bonding) .

Q. How can computational modeling predict this compound’s compatibility with non-standard amino acids in peptide design?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) to assess conformational flexibility and steric clashes. Pair with density functional theory (DFT) calculations to predict electronic effects on coupling reactions. Validate models with experimental circular dichroism (CD) spectra of synthesized peptides .

Methodological Considerations for Data Analysis

Q. What statistical approaches are appropriate for analyzing variability in this compound’s synthetic reproducibility across labs?

  • Methodological Answer : Apply ANOVA to compare yields/purity from ≥3 independent syntheses. Use principal component analysis (PCA) to identify critical variables (e.g., solvent purity, humidity). Report confidence intervals (95%) and effect sizes in supplementary materials .

Q. How should researchers address discrepancies between theoretical and observed NMR shifts for this compound?

  • Methodological Answer : Deviations may arise from solvent polarity or hydrogen bonding. Perform NMR in deuterated DMSO vs. CDCl₃ to assess solvent effects. Compare experimental shifts with computed values (e.g., ACD/Labs or ChemDraw predictions). Document anomalous peaks as potential impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.